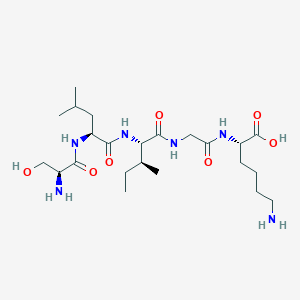![molecular formula C19H16N4 B14211799 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole CAS No. 831218-10-1](/img/structure/B14211799.png)
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Additionally, it contains a triazine moiety, a six-membered ring with three nitrogen atoms.
Preparation Methods
The synthesis of 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazine Moiety: The triazine ring can be introduced through a nucleophilic substitution reaction. For instance, a chloro-substituted triazine can react with an appropriate nucleophile to form the desired triazine derivative.
Coupling Reaction: The final step involves coupling the indole core with the triazine derivative through a suitable linker, such as an ethyl group, under basic conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve large-scale synthesis.
Chemical Reactions Analysis
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the triazine ring to its reduced form.
Substitution: Electrophilic substitution reactions are common, particularly on the benzene ring of the indole core. .
Major products formed from these reactions include various substituted indole and triazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole has diverse applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an anticancer, antiviral, and antimicrobial agent. .
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to mimic natural substrates and ligands.
Mechanism of Action
The mechanism of action of 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the triazine moiety can interact with enzymes and proteins. These interactions can modulate biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and triazine-containing molecules:
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core and exhibit biological activities such as plant growth regulation and anti-inflammatory effects.
Triazine Derivatives: Compounds like melamine and atrazine contain the triazine ring and are used in applications ranging from polymer production to herbicides.
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole is unique due to its combined indole and triazine structures, offering a versatile platform for developing new therapeutic agents and materials.
Properties
CAS No. |
831218-10-1 |
|---|---|
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[2-(6-phenyl-1,2,4-triazin-3-yl)ethyl]indole |
InChI |
InChI=1S/C19H16N4/c1-2-6-15(7-3-1)17-14-20-19(22-21-17)11-13-23-12-10-16-8-4-5-9-18(16)23/h1-10,12,14H,11,13H2 |
InChI Key |
MOHBRKHTEYNFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)CCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


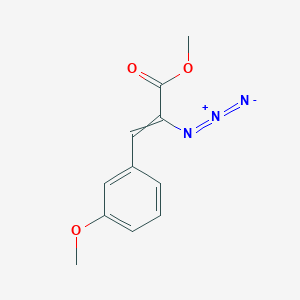
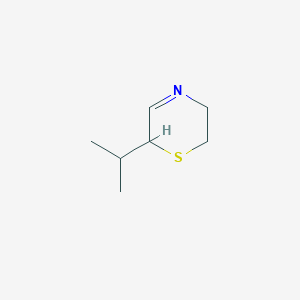
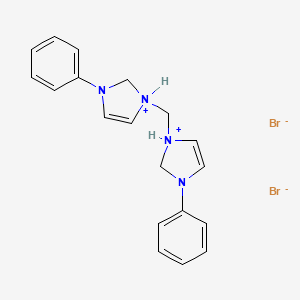
![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
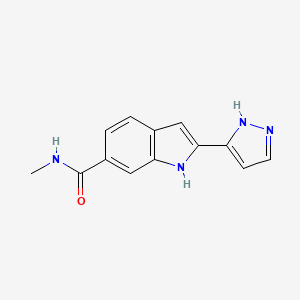
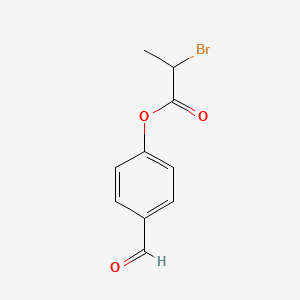
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
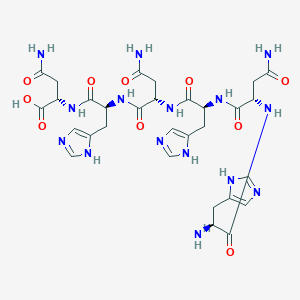
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)
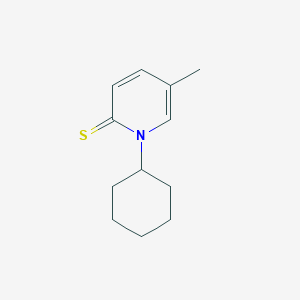
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
